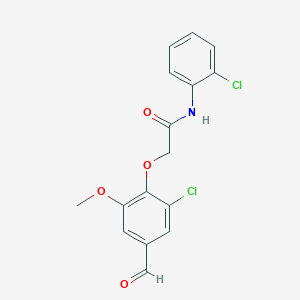
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-4-formyl-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide, also known as CFPMA, is a chemical compound that has been studied for its potential applications in scientific research. CFPMA is a synthetic compound that has a wide range of biochemical and physiological effects. It is a versatile compound that can be used in a variety of chemical processes and as a tool for studying biological systems. In
Applications De Recherche Scientifique
Chloroacetamide Compounds in Agricultural Applications
Chloroacetamides, including compounds like alachlor and metolachlor, are primarily utilized as selective herbicides for controlling annual grasses and broad-leaved weeds in various crops such as cotton, maize, soybeans, and peanuts (Weisshaar & Böger, 1989). These compounds function by inhibiting fatty acid synthesis in targeted plant species, contributing to agricultural pest management strategies.
Metabolism and Toxicological Studies
Research on chloroacetamide herbicides also extends into their metabolism and potential toxicological effects. Studies have explored the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, highlighting the enzymatic pathways involved in their biotransformation (Coleman et al., 2000). This research is crucial for understanding the environmental and health impacts of these chemicals.
Synthesis and Potential Applications
In the realm of synthetic chemistry, chloroacetamide derivatives have been synthesized and evaluated for potential applications beyond herbicides. For instance, novel phenoxyacetamide derivatives have been synthesized for their insecticidal properties against pests like the cotton leafworm (Rashid et al., 2021). This indicates the versatility of chloroacetamide compounds in developing new agrochemicals.
Water Purification and Environmental Studies
Chloroacetamide compounds and their interactions with environmental factors have been studied in the context of water purification. The role of halides in the degradation of compounds like acetaminophen, using advanced oxidation processes, has been explored to understand the dynamics of organic pollutant removal from water sources (Li et al., 2015). Such research contributes to environmental science by offering insights into mitigating pollution.
Propriétés
IUPAC Name |
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4/c1-22-14-7-10(8-20)6-12(18)16(14)23-9-15(21)19-13-5-3-2-4-11(13)17/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFYWQUCCJOXNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2578903.png)
![8-(2-furylmethyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2578904.png)

![N-(sec-butyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2578908.png)


![N-(4-ethoxyphenyl)-2-imino-1-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2578913.png)
![3-(4-methoxybenzyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2578915.png)
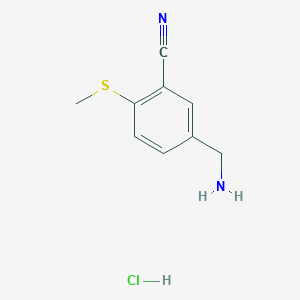
![Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate](/img/structure/B2578919.png)
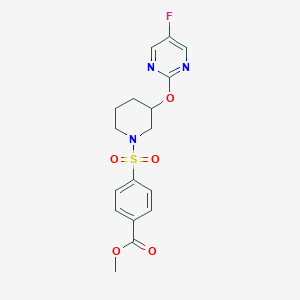
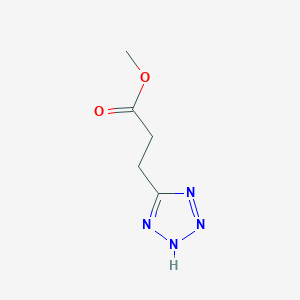
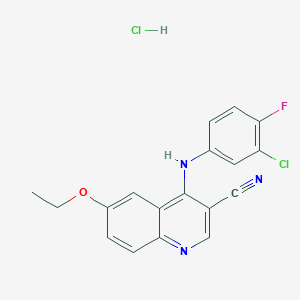
![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2578924.png)